N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, a thioacetamide linker, and substituents including 5-chloro-2-methoxyphenyl and p-tolyl groups. The chloro and methoxy substituents may optimize lipophilicity and electronic interactions, while the p-tolyl group could influence steric and hydrophobic interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c1-16-4-6-17(7-5-16)22-23(28-24(27-22)10-12-29(2)13-11-24)32-15-21(30)26-19-14-18(25)8-9-20(19)31-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYESHUDXRCQBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 434.6 g/mol. Its structural complexity includes a triazaspiro framework, which is significant in medicinal chemistry for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H30ClN4OS |
| Molecular Weight | 434.6 g/mol |
| Structural Features | Triazaspiro framework |
Inhibition of Mitochondrial Permeability Transition Pore (mPTP)
Recent studies have highlighted the role of compounds similar to this compound as inhibitors of the mitochondrial permeability transition pore (mPTP). This inhibition is crucial in protecting myocardial cells during ischemic events. The compound's ability to prevent mPTP opening leads to decreased apoptotic rates and improved cardiac function in models of myocardial infarction (MI) .
Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it exhibits significant cytotoxicity with IC50 values in the nanomolar range against lung cancer cells . The mechanism appears to involve the induction of apoptosis through pathways that may include the activation of caspases and modulation of anti-apoptotic proteins.
Anticancer Properties
This compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in various cancer types, including lung and breast cancers.
Case Study: Lung Cancer Cell Lines
In a study examining the effects on lung cancer cell lines, the compound demonstrated an IC50 value of 28 nM, indicating potent activity. The study utilized molecular docking techniques to predict binding affinities and elucidate potential interactions with target proteins involved in cell survival and proliferation .
Cardioprotective Effects
The cardioprotective effects associated with this compound are particularly noteworthy. In animal models of myocardial infarction, administration during reperfusion significantly improved cardiac function and reduced markers of myocardial injury . These findings suggest that the compound may serve as a therapeutic agent in managing ischemic heart disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s spiro triaza system distinguishes it from related acetamide derivatives. Key structural comparisons include:
- Spiro vs.
- Substituent Diversity : The 5-chloro-2-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects, unlike purely electron-deficient groups (e.g., nitro in , Compound 12) or lipophilic p-tolyl substituents .
Physical Properties
Melting points and solubility are influenced by substituent polarity and crystallinity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
